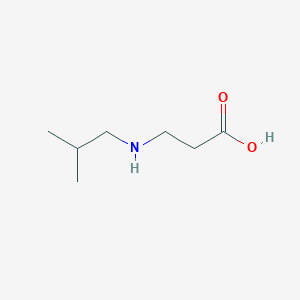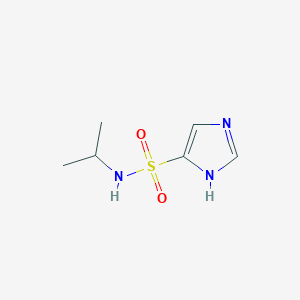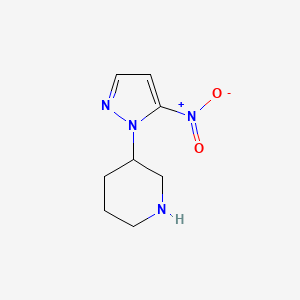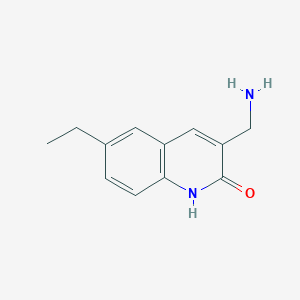
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-chloroprop-2-en-1-ylamine with 1H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency. The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted triazoles, oxides, and reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly antifungal and antibacterial agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazole: Similar structure but lacks the amine group.
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,3-triazole: Different nitrogen arrangement in the triazole ring.
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-5-amine: Amine group at a different position on the triazole ring.
Uniqueness: 1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H7ClN4 |
|---|---|
Molekulargewicht |
158.59 g/mol |
IUPAC-Name |
1-[(E)-3-chloroprop-2-enyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H7ClN4/c6-2-1-3-10-4-8-5(7)9-10/h1-2,4H,3H2,(H2,7,9)/b2-1+ |
InChI-Schlüssel |
LSZJDVNWHURHSY-OWOJBTEDSA-N |
Isomerische SMILES |
C1=NC(=NN1C/C=C/Cl)N |
Kanonische SMILES |
C1=NC(=NN1CC=CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)


methanol](/img/structure/B13165657.png)


![3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13165676.png)






